molecular formula C21H20FN5O2 B2491262 3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-07-9

3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2491262
CAS No.: 1031595-07-9
M. Wt: 393.422
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Description

3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic small molecule based on the triazoloquinazolinone heterocyclic scaffold, a structure of high interest in modern medicinal chemistry for its potential to interact with key biological targets. The 1,2,3-triazolo[1,5-a]quinazoline core is a privileged structure, with related analogs demonstrating significant bioactivity in scientific screens. For instance, structurally similar compounds have been identified as potent and specific inhibitors of the Polo-like kinase 1 (Plk1) polo-box domain (PBD), a promising target for anticancer drug discovery due to its role in mitotic progression . Other triazolo-fused diazine derivatives have shown potent inhibitory effects against c-Met kinase and GABAA receptors, highlighting the versatility of this chemical scaffold . The specific substitution pattern of this compound—featuring a 2-fluorophenyl group at the 3-position and an isopentyl carboxamide at the 8-position—is designed to optimize physicochemical properties and target binding affinity. Research on analogous compounds suggests potential mechanisms of action include the interference with protein-protein interactions in signaling pathways and the modulation of kinase activity . This product is intended for research purposes only, specifically for use in early-stage drug discovery, chemical biology, and mechanism of action studies. It is supplied as a high-purity compound for in vitro experimentation and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(3-methylbutyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-12(2)9-10-23-20(28)13-7-8-15-17(11-13)27-19(24-21(15)29)18(25-26-27)14-5-3-4-6-16(14)22/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYKXZPNTAAFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could have multiple targets, contributing to its potential pharmacological activities.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors. This interaction could lead to changes in the function of these targets, potentially altering cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with triazole compounds, it’s plausible that multiple biochemical pathways could be affected. These could include pathways related to the function of the enzymes and receptors that the compound interacts with.

Pharmacokinetics

The pharmacokinetic properties of triazole compounds have been studied. These studies could provide insights into the potential ADME properties of this compound, which would impact its bioavailability.

Result of Action

Given the potential for interaction with various enzymes and receptors, the compound could have diverse effects at the molecular and cellular level. These effects could contribute to its potential pharmacological activities.

Biological Activity

3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The following sections provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₁₉H₂₀FN₅O₂
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 1031595-07-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinazoline scaffold is known for its role in inhibiting key enzymes and receptors involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways.
  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in diseases characterized by chronic inflammation.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values around 2.09 μM and 2.08 μM respectively .
CompoundTarget Cell LineIC₅₀ (μM)
3-(2-fluorophenyl)-N-isopentyl-5-oxo...MCF-72.09
3-(2-fluorophenyl)-N-isopentyl-5-oxo...HepG22.08

Anti-inflammatory and Antioxidant Activity

Compounds similar to 3-(2-fluorophenyl)-N-isopentyl-5-oxo-[1,2,3]triazolo[1,5-a]quinazoline have demonstrated:

  • DPPH Scavenging Activity : High DPPH scavenging activities were reported, indicating strong antioxidant potential .

Enzyme Inhibition

Quinazoline derivatives have been studied for their ability to inhibit various enzymes:

  • Carbonic Anhydrase Inhibition : Some derivatives showed promising inhibition against carbonic anhydrase with activities comparable to standard drugs like acetazolamide .

Case Studies

Several studies have explored the biological activity of quinazoline derivatives, including:

  • Study on Anticancer Activity : A study evaluated the effects of a series of quinazoline compounds on cancer cell proliferation and found significant inhibitory effects on tumor growth.
    • Findings : Compounds showed enhanced activity against multiple cancer types due to their ability to target specific kinase pathways.
  • Study on Antioxidant Properties : Research demonstrated that quinazoline derivatives possess notable free radical scavenging abilities.
    • Results : The antioxidant activity was quantified using various assays, confirming the potential for therapeutic applications in oxidative stress-related diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazoloquinazoline derivatives. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. In a study conducted by the National Cancer Institute (NCI), it exhibited significant antitumor activity with mean growth inhibition values indicating its effectiveness against human tumor cells. The compound's structure allows for interactions that enhance cellular uptake and induce apoptosis in cancer cells .

Antimicrobial Properties

Triazoloquinazoline derivatives have also shown promising antimicrobial activity. In vitro tests reveal that related compounds exhibit Minimum Inhibitory Concentrations (MICs) lower than conventional antibiotics against a range of bacterial strains. For instance, derivatives demonstrated MICs ranging from 0.046 to 3.11 μM against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a potential role in treating resistant infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in various models. Studies indicate that it can significantly reduce inflammatory markers in induced inflammation models, thereby suggesting its utility in treating inflammatory diseases. This effect is likely mediated through its interaction with specific cellular pathways involved in inflammation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazoloquinazolines. Research has identified key structural features that enhance biological activity:

  • Substituents on the Triazole Ring : Modifications at specific positions on the triazole ring can significantly affect anticancer and antimicrobial activities.
  • Hydrophobic Groups : The presence of hydrophobic substituents at certain positions enhances the compound's ability to penetrate cell membranes and interact with biological targets effectively .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation by the NCI, the compound was tested across a panel of approximately sixty cancer cell lines using established protocols. The results indicated an average cell growth inhibition rate of 12.53%, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results showed that certain modifications led to enhanced activity compared to standard treatments like vancomycin, positioning these compounds as candidates for further research in antibiotic development .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Fluorophenyl Group

The 2-fluorophenyl moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Reaction with amines : In analogous triazoloquinazolines, the fluorine atom at the ortho-position can be displaced by primary or secondary amines, yielding aryl-aminated derivatives. This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 80–100°C .

  • Hydrolysis : Under strong acidic conditions (e.g., H2SO4/H2O), the fluorophenyl group may hydrolyze to a hydroxylphenyl derivative, though this is less common due to steric hindrance .

Functionalization of the Carboxamide Side Chain

The isopentyl carboxamide group participates in:

  • Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid. For example, refluxing with HCl (6M) yields the corresponding carboxylic acid, which can further react with alcohols to form esters .

  • Alkylation/Acylation : The amide nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of NaH, producing N-alkylated derivatives. Acylation with anhydrides (e.g., acetic anhydride) is also feasible .

Triazole Ring Modifications

The [1,2] triazole ring exhibits reactivity in:

  • Cycloadditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes introduces substituents at the triazole’s 4-position. This method is used to diversify the scaffold for structure-activity relationship (SAR) studies .

  • Oxidation : Trea

Comparison with Similar Compounds

Structural Analogs

N-(3,4-Dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
  • Structural Difference : The isopentyl group in the target compound is replaced with a 3,4-dimethoxybenzyl moiety.
  • No activity data are available for this analog .
3-(3-Fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
  • Structural Difference : Features a 3-fluorophenyl (vs. 2-fluorophenyl) and a thiophen-2-ylmethyl carboxamide group.
  • Impact : The 3-fluorophenyl substitution may reduce steric hindrance, while the thiophene moiety introduces sulfur-based electronic effects. Molecular weight (419.44 g/mol) and sulfur content could influence metabolic stability .

Functional Analogs: Triazolopyrimidines vs. Triazoloquinazolines

Thieno-Fused [1,2,3]Triazolo[1,5-a]pyrimidines
  • Core Difference: Pyrimidine-fused thieno rings (e.g., thieno[2,3-e]triazolopyrimidines) replace the quinazoline core.
  • Activity: These compounds demonstrated moderate anticancer activity in NCI screens. For example, compound 4i (thieno[3,2-e]triazolopyrimidine) showed growth inhibition (GP) ranging from 50–80% across renal, ovarian, and breast cancer cell lines .
  • Advantage Over Quinazolines: Thieno-fused systems exhibit enhanced electronic delocalization and rigidity, improving target affinity compared to aryl-fused triazoloquinazolines .
[1,2,3]Triazolo[1,5-a]quinazolines (e.g., Compound 6a)
  • Structure: 2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene) malononitrile.

Key Comparative Data Table

Compound/Feature Core Structure Substituents Molecular Weight (g/mol) Anticancer Activity (Growth %) Notes
Target Compound Triazoloquinazoline 2-fluorophenyl, isopentyl Not reported Not tested Higher lipophilicity vs. analogs
N-(3,4-Dimethoxybenzyl) analog Triazoloquinazoline 2-fluorophenyl, dimethoxybenzyl Not reported Not reported Increased polarity
3-(3-Fluorophenyl)-thiophene Triazoloquinazoline 3-fluorophenyl, thiophenmethyl 419.44 Not reported Sulfur enhances stability
Thieno[3,2-e]triazolopyrimidine 4i Triazolopyrimidine Thieno-fused, variable R-groups ~350–400 GP: 50–80% Broad activity across cell lines
Compound 6a (quinazoline) Triazoloquinazoline Amino-malononitrile Not reported GP: 100.20% (Renal UO-31) Low efficacy

Mechanistic and Design Insights

  • Substituent Effects: Fluorophenyl Position: 2-fluorophenyl (target) vs. 3-fluorophenyl () may alter π-π stacking or hydrogen bonding.
  • Synthetic Protocols: Thieno-pyrimidines were synthesized via cycloaddition of azides with methylene compounds, yielding high purity products (>80% in most cases) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For triazoloquinazoline derivatives, copolymerization strategies (e.g., using ammonium persulfate as an initiator) and controlled monomer ratios (e.g., CMDA and DMDAAC) are critical for optimizing yield and purity . Key steps include:

  • Step 1 : Formation of the triazole ring via cyclocondensation under reflux with catalysts like acetic acid.
  • Step 2 : Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts and inert conditions.
  • Step 3 : Amidation with isopentylamine using carbodiimide coupling agents (e.g., EDC/HOBt).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended .

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify protons and carbons in the triazole (δ 8.2–8.5 ppm), fluorophenyl (δ 7.3–7.6 ppm), and isopentyl (δ 1.2–1.6 ppm) groups. Coupling constants (e.g., J = 8.5 Hz for aromatic protons) confirm substitution patterns .
  • LC-MS : Electrospray ionization (ESI) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C4–N1–N2 = 117.5°) and confirms stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodological Answer :

  • Variable Substituents : Replace the 2-fluorophenyl group with 3- or 4-fluoro analogs to assess positional effects on target binding. Modify the isopentyl chain with cyclopentyl or cyclohexyl groups to study steric effects .
  • Assays : Use in vitro enzyme inhibition assays (e.g., kinase profiling) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity.
  • Data Analysis : Compare IC₅₀ values and docking scores (e.g., ΔG = -9.2 kcal/mol for fluorophenyl vs. -8.7 kcal/mol for trifluoromethylphenyl) .

Q. What are the challenges in optimizing crystallization conditions for X-ray analysis, and how can they be addressed?

  • Methodological Answer :

  • Challenges : Low solubility in polar solvents and polymorphism.
  • Solutions : Screen solvents (e.g., DMSO/water, acetone/hexane) and use seeding techniques. For example, slow evaporation of a DMF/ethanol mixture (1:3) yields diffraction-quality crystals .
  • Validation : Compare experimental (X-ray) and computational (DFT) bond lengths (e.g., C–N = 1.34 Å vs. 1.33 Å) to confirm accuracy .

Q. How can stability studies under varying pH and temperature conditions be conducted to inform formulation strategies?

  • Methodological Answer :

  • Experimental Design :
  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Thermal Stability : Heat samples to 60°C, 80°C, and 100°C for 1–6 hours. Monitor decomposition using TLC (Rf shift from 0.6 to 0.4) .
  • Findings : The compound is stable at pH 4–8 and ≤60°C but degrades rapidly under alkaline or high-temperature conditions.

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict electronic properties and guide synthetic modifications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to calculate HOMO/LUMO energies (e.g., HOMO = -6.2 eV, LUMO = -1.8 eV) and electrostatic potential maps. These predict nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics : Simulate binding to biological targets (e.g., kinases) using GROMACS. Analyze hydrogen bonds (e.g., triazole N–H···O=C interactions) and RMSD values (<2.0 Å indicates stable binding) .

Q. How can contradictory data between spectroscopic and elemental analysis be resolved?

  • Methodological Answer :

  • Case Example : If elemental analysis shows C: 62.1% (calc. 62.5%) and NMR suggests purity >95%, potential causes include hygroscopicity or solvent retention.
  • Resolution :
  • Dry the compound under vacuum (50°C, 24 hours) and repeat analysis.
  • Cross-validate with LC-MS (e.g., [M+Na]⁺ = 460.1) and combustion analysis .

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